molecular formula C24H26N2O3S B2540533 1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223957-44-5

1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2540533
CAS No.: 1223957-44-5
M. Wt: 422.54
InChI Key: RQYRXYQPBSPELD-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.54. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

The compound 1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is involved in the synthesis of various spiro and cyclic compounds, which are of interest due to their potential applications across different fields of chemistry and pharmacology. One significant application is in the synthesis of 1,7-dioxaspiro[5.5]undec-4-enes and 1,6-dioxaspiro[4.5]dec-3-enes through sequential dialkylation and acid-catalyzed ring closure of methoxyallenes. This methodology offers a route to a diverse array of spirocyclic frameworks, which are crucial for the development of new pharmacologically active compounds (Kocieňski & Whitby, 1991).

Catalytic Functionality

Another area of research involves the catalytic functionalities of related compounds. For example, a 3,3′-tetramethylene-bridged 4-methylthiazolium salt has shown efficacy in catalyzing the reduction of disulphides to thiols, an essential reaction in organic synthesis and pharmaceutical manufacturing. This catalytic process, facilitated by specific structural moieties similar to those found in this compound, underscores the compound's potential utility in synthetic chemistry (Inoue & Tamura, 1986).

Structural and Medicinal Chemistry

The structural diversity of spiro compounds, including those derived from this compound, facilitates their investigation for medicinal applications. Research into spiro-compounds has demonstrated their potential as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, and modifiers for resolving enantiomers in chiral separations. Their unique structural properties make them suitable for exploring new therapeutic agents and pharmaceutical intermediates (Liang et al., 2008).

Properties

IUPAC Name

(4-methoxyphenyl)-[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-28-19-11-7-17(8-12-19)21-23(30)26(24(25-21)15-5-3-4-6-16-24)22(27)18-9-13-20(29-2)14-10-18/h7-14H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYRXYQPBSPELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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